molecular formula C21H14Cl2N2O4 B2583711 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953198-62-4

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2583711
CAS No.: 953198-62-4
M. Wt: 429.25
InChI Key: NCUHLQZIHVJKFP-UHFFFAOYSA-N
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Description

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a bifunctional oxazole derivative featuring two distinct 1,2-oxazole rings. The first oxazole ring (at position 3) is substituted with a 4-chlorophenyl group at position 5, while the second oxazole (at position 4) contains a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxylate ester moiety.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O4/c1-12-19(20(25-28-12)16-4-2-3-5-17(16)23)21(26)27-11-15-10-18(29-24-15)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUHLQZIHVJKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Esterification: The carboxylate ester functional group is formed through esterification reactions involving carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole rings or the chlorophenyl groups, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, chlorophenyl compounds, and carboxylate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with oxazole structures exhibit significant anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar oxazole derivatives showed cytotoxic effects against glioblastoma cells, suggesting that [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate may possess similar potential .

2. Antimicrobial Properties
Oxazole derivatives are known for their antimicrobial activity. The specific compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of oxazole compounds. The potential application of this compound in treating inflammatory diseases is under investigation, with early results indicating possible efficacy in reducing inflammation markers in vitro .

Chemical Applications

1. Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .

2. Material Science
In material science, oxazole compounds are explored for their properties as ligands in coordination chemistry and as components in organic light-emitting diodes (OLEDs). The compound's ability to form stable complexes with metals can lead to innovative applications in electronic devices and sensors .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Oxazole DerivativesEvaluated cytotoxic effects on glioblastoma cellsSignificant inhibition of cell proliferation was observed
Antimicrobial Efficacy of OxazolesTested against various bacterial strainsDemonstrated growth inhibition of specific pathogens
Anti-inflammatory Potential of OxazolesAssessed effects on inflammation markersIndicated reduction in inflammatory responses in vitro

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It may modulate the activity of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Compound A : Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate ()

  • Structure: Features a 4-chlorophenyl group at position 3 and a dimethylamino ethenyl substituent at position 3. The ester group is ethyl rather than methyl.
  • Synthesis : Prepared via Bredereck reagent-mediated condensation, highlighting the versatility of oxazole carboxylates in forming enamine derivatives .
  • Key Difference: The dimethylamino ethenyl group introduces basicity and conformational flexibility, contrasting with the rigid [5-(4-chlorophenyl)isoxazolyl]methyl group in the target compound.

Compound B : 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide ()

  • Structure : Shares the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole core but replaces the carboxylate ester with a sulfamoylphenyl ethylamide group.

Compound C : Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate ()

  • Structure : Contains the same 3-(2-chlorophenyl)-5-methyloxazole-4-carbonyl unit but conjugated to a methyl benzoate via an amide linkage.
  • Application : Demonstrates how aromatic amide substituents can modulate pharmacokinetic properties, such as metabolic stability, compared to the bifunctional oxazole-ester in the target compound .

Derivatives with Heterocyclic Modifications

Compound D : 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()

  • Structure: Integrates a 1,2,4-oxadiazolidinone ring linked to a 5-methylisoxazole via an acetamide bridge.
  • Biological Relevance: The oxadiazolidinone core may enhance binding to enzymatic targets (e.g., kinases) compared to the purely oxazole-based target compound .

Compound E : 5-[(Benzenesulfonyl)methyl]-3-(2-chlorophenyl)-1,2-oxazole ()

  • Structure : Substitutes the carboxylate ester with a benzenesulfonylmethyl group at position 4.

Comparative Data Table

Compound Core Structure Key Substituents Functional Group Impact Reference
Target Compound Bifunctional 1,2-oxazole [5-(4-ClPh)-isoxazolyl]methyl; 3-(2-ClPh)-5-methyl; ester High lipophilicity, ester hydrolysis liability
Compound A 1,2-oxazole 3-(4-ClPh); 5-(dimethylamino ethenyl); ethyl ester Enhanced conformational flexibility
Compound B 1,2-oxazole 3-(2-ClPh)-5-methyl; sulfamoylphenyl ethylamide Improved solubility, hydrogen bonding
Compound C 1,2-oxazole 3-(2-ClPh)-5-methyl; methyl benzoate amide Metabolic stability via aromatic conjugation
Compound D 1,2-oxazole + oxadiazolidinone 4-(4-ClPh)-oxadiazolidinone; 5-methylisoxazole acetamide Enzymatic target affinity
Compound E 1,2-oxazole 3-(2-ClPh); 5-(benzenesulfonyl)methyl Increased polarity, reduced permeability

Biological Activity

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent and other therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H13Cl2N2O3\text{C}_{17}\text{H}_{13}\text{Cl}_2\text{N}_2\text{O}_3

The biological activity of oxazole derivatives often involves interaction with various biological targets, including enzymes and receptors. This compound is hypothesized to exert its effects through:

  • Inhibition of cancer cell proliferation : By inducing apoptosis in cancer cells.
  • Modulation of signaling pathways : Affecting pathways involved in cell survival and death.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that oxazole derivatives can induce cell death in various cancer cell lines, including:
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Acute lymphoblastic leukemia (CEM)
    These studies report IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell lines .
  • Apoptosis Induction : Flow cytometry assays reveal that these compounds can induce apoptosis in a dose-dependent manner. Mechanistically, this involves the activation of caspases and upregulation of pro-apoptotic proteins like p53 .
  • Structure–Activity Relationship (SAR) : Modifications in the oxazole ring and substituents significantly influence biological activity. For example, the presence of halogen atoms (like chlorine) has been associated with enhanced potency against certain cancer types .

Other Biological Activities

In addition to anticancer effects, oxazole derivatives have been studied for their potential anti-inflammatory and antimicrobial properties. Some findings include:

  • Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Effects : Preliminary studies suggest that oxazole compounds may exhibit activity against specific bacterial strains, although further research is needed to confirm these effects.

Data Summary

Biological ActivityCell Line/ModelIC50 ValueMechanism
CytotoxicityMCF-7~0.65 µMApoptosis induction via caspase activation
CytotoxicityMEL-8~2.41 µMApoptosis induction
Anti-inflammatoryIn vitro modelsNot specifiedReduction of inflammatory markers
AntimicrobialVarious strainsNot specifiedInhibition of bacterial growth

Case Studies

  • Case Study 1 : A study evaluated the effects of a similar oxazole derivative on MCF-7 cells and reported significant apoptosis induction with increased expression of p53 and caspase activity, suggesting a robust mechanism for anticancer activity .
  • Case Study 2 : Another investigation focused on the SAR of oxazole derivatives, revealing that modifications could enhance selectivity and efficacy against specific cancer types while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate, and what are critical optimization steps?

Methodological Answer: A multi-step synthesis is typically employed. Key steps include:

Formation of the 2-chlorophenyl oxazole core : React o-chlorobenzaldehyde oxime (generated from o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions) with ethyl acetoacetate. Chlorination with phosphorus pentachloride yields 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride .

Esterification : Couple the acyl chloride intermediate with [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol under Schotten-Baumann conditions (e.g., using triethylamine as a base in anhydrous dichloromethane).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.
Critical Considerations :

  • Monitor reaction progress via TLC to avoid over-chlorination.
  • Optimize stoichiometry to minimize diastereomer formation during esterification.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and oxazole methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and oxazole carbons (δ ~150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer: Solubility :

  • Polar solvents : Soluble in DMSO (≥10 mg/mL), moderately soluble in methanol or ethanol.
  • Non-polar solvents : Poor solubility in hexane or chloroform (<1 mg/mL) .
    Stability :
  • Thermal stability : Decomposes above 200°C (DSC analysis recommended).
  • Photostability : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic stability : Susceptible to ester hydrolysis in aqueous buffers (pH >7); use within 24 hours in biological assays .

Advanced Research Questions

Q. How do structural modifications to the oxazole rings influence this compound’s bioactivity?

Methodological Answer: Approach :

Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with methoxy or nitro groups).

Bioactivity Assays : Test against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based inhibition assays.
Findings :

  • Electron-withdrawing groups (e.g., Cl) enhance binding affinity to hydrophobic enzyme pockets.
  • Methyl groups on oxazole improve metabolic stability compared to unsubstituted analogs .

Q. What computational strategies can predict this compound’s interaction with biological targets?

Methodological Answer: Workflow :

Molecular Docking : Use AutoDock Vina to model binding modes with proteins (e.g., COX-2; PDB ID 5KIR).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable).

QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors .
Validation :

  • Compare predicted IC₅₀ values with experimental enzyme inhibition data.

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer: Experimental Design :

Standardized Assays : Replicate studies using uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation).

Positive/Negative Controls : Include reference inhibitors (e.g., celecoxib for COX-2) and vehicle-only groups.

Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
Data Analysis :

  • Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05).
  • Use meta-analysis tools (e.g., RevMan) to integrate conflicting datasets .

Q. What methodologies are recommended for evaluating the environmental fate of this compound?

Methodological Answer: Key Assessments :

Biodegradation : Use OECD 301D closed bottle test to measure % degradation over 28 days.

Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201).

Soil Adsorption : Determine Koc values via batch equilibrium method .

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